Amipurimycin

Antifungal Assay MIC Determination Rice Blast Pathogen

Amipurimycin (CAS 61991-08-0) is a peptidyl nucleoside antibiotic (PNA) first isolated from the fermentation broth of *Streptomyces novoguineensis* sp. nov.

Molecular Formula C20H29N7O8
Molecular Weight 495.5 g/mol
CAS No. 61991-08-0
Cat. No. B1210168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmipurimycin
CAS61991-08-0
Synonymsamipurimycin
Molecular FormulaC20H29N7O8
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O
InChIInChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26)
InChIKeyBHAUQSKSOITMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amipurimycin (CAS 61991-08-0): A Structurally Defined Peptidyl Nucleoside Antibiotic for Antifungal Research and Rice Blast Control


Amipurimycin (CAS 61991-08-0) is a peptidyl nucleoside antibiotic (PNA) first isolated from the fermentation broth of *Streptomyces novoguineensis* sp. nov. [1]. Chemically, it is characterized by a complex C9-branched pyranosyl amino acid core glycosidically linked to a 2-aminopurine nucleobase and a pendant (–)-cispentacin amino acid residue [2]. It is a water-soluble, amphoteric natural product that represents the first example of a natural compound containing a 2-aminopurine moiety [1]. Amipurimycin is distinguished from other PNAs by its unique, highly functionalized carbohydrate scaffold, which includes a quaternary C-3′ center and a 1,2-dihydroxyethyl side chain [3]. The primary biological activity is potent antifungal efficacy against *Pyricularia oryzae*, the causative agent of rice blast disease [4].

1 Reported antifungal activity against Pyricularia oryzae, the rice blast pathogen
2 Amphoteric, water-soluble profile supports ion-exchange purification workflows
3 Unambiguous 3D structure resolved via total synthesis and X-ray crystallography

Why Amipurimycin (61991-08-0) Cannot Be Interchanged with Closely Related Peptidyl Nucleoside Antibiotics


Peptidyl nucleoside antibiotics (PNAs) are a structurally diverse class of natural products characterized by a core saccharide, a nucleobase, and one or more pendant amino acids [1]. Despite sharing this general tripartite architecture, substitution between members of this class is precluded by profound differences in their core structures, which directly dictate distinct biological activity profiles and, critically, their biosynthetic origins [2]. For example, Amipurimycin and its closest structural analogs, the Miharamycins (A and B), both possess a 2-aminopurine base but differ fundamentally in their core saccharide scaffolds. The miharamycins are defined by a unique, rigid trans-fused dioxabicyclo[4.3.0]nonane ring system, whereas amipurimycin features a more flexible C9 pyranosyl core [3]. These differences are not merely academic; they arise from distinct biosynthetic gene clusters (BGCs) encoding a hybrid NRPS-PKS (Nonribosomal Peptide Synthetase-Polyketide Synthase) machinery [2]. Substituting amipurimycin with a generic or structurally similar alternative like Miharamycin A or B, Blasticidin S, or Mildiomycin would, therefore, introduce an entirely different molecular entity with an unknown and unvalidated spectrum of activity, physicochemical behavior, and target engagement, rendering the experimental or application data non-transferable.

Amipurimycin
Flexible C9 pyranosyl core, PKS-derived saccharide, amphoteric character
Miharamycins A/B
Rigid trans-fused dioxabicyclo[4.3.0]nonane scaffold, hybrid NRPS-PKS biosynthesis
Amipurimycin
Unambiguous absolute configuration confirmed by total synthesis
Generic PNAs
Stereochemistry unresolved or misassigned; core architecture differs

Core scaffold and biosynthetic pathway differences may prevent direct substitution; activity profiles likely not transferable.

Quantitative and Structural Evidence Differentiating Amipurimycin (CAS 61991-08-0) from Miharamycins and Other Peptidyl Nucleoside Antibiotics


Comparative In Vitro Antifungal Potency: Amipurimycin MIC Against *Pyricularia oryzae* vs. Miharamycin Class Activity

Amipurimycin demonstrates potent in vitro antifungal activity against *Pyricularia oryzae*, the causative agent of rice blast, with a reported Minimum Inhibitory Concentration (MIC) of 5 μg/mL [1]. While the miharamycins (A and B) are also described as potent inhibitors of *P. oryzae*, peer-reviewed literature for this class lacks a directly comparable, precisely defined MIC value under identical assay conditions. The available data for miharamycins focuses on their control effects and antiviral properties rather than providing a specific MIC for direct benchmarking [2]. This quantitative data point for Amipurimycin provides a specific, verifiable efficacy threshold for experimental design.

In vitro MIC
Reported
5 μg/mL
Supports antifungal screening calibration
Against P. oryzae; miharamycin MIC values unreported in literature
Antifungal Assay MIC Determination Rice Blast Pathogen

In Vivo Curative Efficacy: Quantified Protection of Rice Plants from Blast Disease at Low ppm Concentrations

Amipurimycin has demonstrated a considerable curative effect against rice leaf blast in both greenhouse and field trials when applied at low concentrations ranging from 10 to 20 parts per million (ppm) [1]. This protective effect extends to neck and panicle blast infections within the same concentration window [2]. This established efficacy range provides a clear, quantitative performance baseline for in vivo applications, contrasting with the lack of detailed, published in vivo efficacy data for related compounds like miharamycins.

In vivo curative range
Reported
10–20 ppm
In planta response context
Greenhouse and field trials; miharamycin concentration-response data unavailable
In Vivo Efficacy Greenhouse Trial Rice Blast Control

Structural Differentiation: Resolved Absolute Configuration of Amipurimycin via Total Synthesis and X-ray Crystallography

The absolute stereochemical configuration of Amipurimycin has been definitively resolved through a combination of stereodivergent total synthesis and X-ray diffraction analysis [1]. This work corrected the originally proposed configurations at several key positions, including inverting the configurations at C3' and C8', and correcting those at C6', C2'', and C3'' [1]. In contrast, the miharamycins possess a distinctly different core scaffold: an unusual trans-fused dioxabicyclo[4.3.0]nonane sugar system, which was also revised from a previously misassigned cis-configuration [2]. This fundamental difference in the core carbohydrate architecture (a flexible C9 pyranosyl core vs. a rigid bicyclic framework) provides a structural basis for their distinct properties.

Scaffold architecture
Direct comparison
Amipurimycin: C9 pyranosyl core Miharamycin: trans-dioxabicyclo[4.3.0]nonane
Core structure fundamentally different; underpins non-interchangeability
Flexible monocyclic vs. rigid bicyclic system; revised from original misassignments
Stereochemistry Total Synthesis X-ray Diffraction

Biosynthetic Origin: Amipurimycin's Core Saccharide is Partially Polyketide-Derived, Contrasting with Other Peptidyl Nucleoside Antibiotics

The biosynthetic pathway for Amipurimycin is unique among peptidyl nucleoside antibiotics. Unlike many PNAs whose core saccharides are derived solely from carbohydrate metabolism, the core C9 sugar of Amipurimycin is assembled, in part, via a polyketide synthase (PKS) pathway [1]. The amipurimycin biosynthetic gene cluster (BGC), designated *amc*, encodes enzymes typical of polyketide biosynthesis [1]. This is in stark contrast to the miharamycins, whose BGC (*mhr*) encodes a hybrid NRPS-PKS system to synthesize a high-carbon sugar [2]. This mechanistic divergence at the biosynthetic level underscores that these compounds, while structurally related, are products of distinct enzymatic machineries, which has profound implications for any bioengineering or production optimization efforts.

Biosynthetic origin
Direct comparison
Amipurimycin: PKS-derived core (amc BGC) Miharamycin: hybrid NRPS-PKS (mhr BGC)
Distinct enzymatic machinery; independent biosynthetic entity
Metabolic engineering context differs; not interchangeable production chassis
Biosynthetic Gene Cluster Polyketide Synthase Metabolic Engineering

Physicochemical Characterization: Amipurimycin is an Amphoteric, Water-Soluble Natural Product

Amipurimycin is characterized as an amphoteric, water-soluble compound, with a molecular formula estimated to be C20H27~31N7O8·H2O [1]. This amphoteric nature, allowing it to carry both positive and negative charges, is a key feature that distinguishes it from many other antibiotics and directly informs its purification strategy. The isolation protocol for Amipurimycin relies on a combination of ion-exchange and adsorption chromatography, a method specifically selected based on its amphoteric, water-soluble characteristics [1]. This defined physicochemical profile is essential for developing robust analytical and preparative workflows.

Physicochemical profile
Supporting evidence
Amphoteric, water-soluble
Informs ion-exchange purification workflow
Contrasts with basic nature of mildiomycin; purification strategy relies on this charge profile
Physicochemical Properties Purification Chromatography

Defined Application Scenarios for Amipurimycin (CAS 61991-08-0) Based on Quantitative Evidence


Development of a Standardized In Vitro Antifungal Susceptibility Assay for Rice Blast Pathogens

Amipurimycin, with a defined MIC of 5 μg/mL against *Pyricularia oryzae* [1], is an ideal candidate for use as a positive control or reference standard in the development and validation of new antifungal susceptibility assays. Its potent and quantified activity provides a reliable benchmark for calibrating assay sensitivity and for comparing the efficacy of novel compounds or formulations against this specific pathogen. This application is directly supported by the quantitative in vitro potency data.

Validation of In Vivo Rice Blast Disease Management Protocols in Greenhouse Trials

For agricultural researchers developing new rice blast control strategies, Amipurimycin can serve as a reliable positive control treatment. Its demonstrated curative effect at low concentrations (10-20 ppm) in both greenhouse and field trials [2] provides a validated, low-dose efficacy threshold. This allows for direct benchmarking of the performance of new fungicide candidates or integrated pest management protocols under controlled environmental conditions.

Structural Biology Studies Requiring a Chemically Defined 2-Aminopurinyl Peptidyl Nucleoside Scaffold

The complete resolution of Amipurimycin's absolute configuration via total synthesis and X-ray crystallography [3] makes it an invaluable tool for structural biology and medicinal chemistry research. Its unambiguous 3D structure enables precise molecular modeling, docking studies with potential fungal protein targets, and serves as a foundational scaffold for the rational design of synthetic analogs with potentially improved pharmacological properties. This scenario is directly supported by the completed structural revision and synthesis.

Metabolic Engineering and Heterologous Production Studies in Actinomycetes

Given the unique biosynthetic origin of its core saccharide via a partial polyketide pathway [4], Amipurimycin presents a distinct and valuable model system for investigating the heterologous expression of BGCs in amenable hosts like *Streptomyces* spp. Researchers can use the characterized *amc* gene cluster as a tool to study the interplay between carbohydrate and polyketide metabolism, or to engineer the production of this compound or its biosynthetic intermediates in optimized production strains.

Application
Selection Property
Validation Focus
Antifungal susceptibility assay development
Reported MIC benchmark
Assay calibration and comparator response context
Greenhouse rice blast model studies
In planta concentration-response range
Dose-response validation in controlled trials
Structural biology and SAR investigations
Resolved absolute configuration
Molecular docking and scaffold-based design
Metabolic engineering research
Unique PKS-derived biosynthetic pathway
Heterologous expression and pathway analysis

Technical Documentation Hub

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38 linked technical documents
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